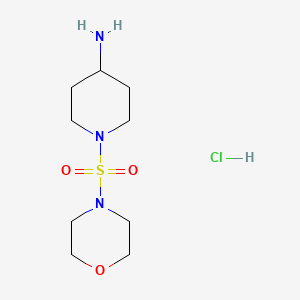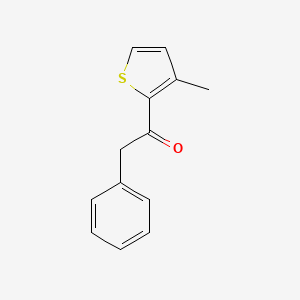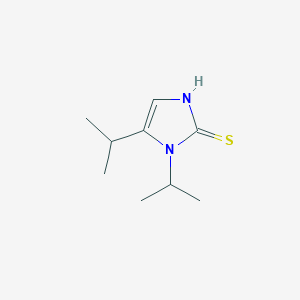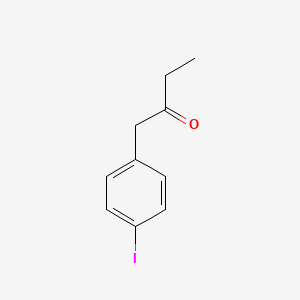![molecular formula C7H9NO5S2 B1525860 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1179892-19-3](/img/structure/B1525860.png)
5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H9NO5S2 . It has an average mass of 251.280 Da and a monoisotopic mass of 250.992218 Da . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The InChI code for 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid is 1S/C7H9NO5S2/c9-4-3-8-15(12,13)6-2-1-5(14-6)7(10)11/h1-2,8-9H,3-4H2,(H,10,11) .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Regiospecific Arylation in Organic Synthesis : Bheeter, Bera, and Doucet (2013) discuss the coupling of thiophene-2-carboxylates substituted at the 3-position by sulfamoyl with various aryl/heteroaryl bromides. This method is significant in organic synthesis for creating 5-arylated thiophene-3-sulfonic amides or esters, which have potential applications in pharmaceuticals and materials science (Bheeter, Bera, & Doucet, 2013).
Linker for Solid-Phase Synthesis of Peptide Acids : Isidro-Llobet et al. (2008) describe the use of a derivative of thiophene, specifically THAL (Thiophene Acid Labile), as a new linker in the solid-phase synthesis of peptide acids. This advancement is crucial for synthesizing sensitive peptides, highlighting the importance of thiophene derivatives in peptide chemistry (Isidro-Llobet et al., 2008).
Catalyst for Conversion of Biofuels : Antunes et al. (2014) explore the use of sulfonated, partially reduced graphene oxide (S-RGO) as a catalyst in the conversion of 5-(hydroxymethyl)-2-furfural with ethanol to produce biofuels. This research underscores the potential role of thiophene derivatives in catalyzing important reactions in biofuel production (Antunes et al., 2014).
Potential Use in Anticancer and Antiviral Drugs : Wnuk et al. (1997) discuss the synthesis and biological evaluation of adenosine-5'-carboxaldehyde analogues, which have shown potent inhibition of S-adenosyl-L-homocysteine hydrolase, an enzyme implicated in cancer and viral infections. This study suggests a potential therapeutic application of thiophene derivatives in developing novel anticancer and antiviral drugs (Wnuk et al., 1997).
Application in Membrane Technology : Liu et al. (2012) report the synthesis of novel sulfonated thin-film composite nanofiltration membranes. The introduction of sulfonic acid groups derived from thiophene enhances water flux and dye rejection capabilities, demonstrating its utility in water treatment and membrane technology (Liu et al., 2012).
Wirkmechanismus
While the specific mechanism of action for 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid is not mentioned in the search results, it is known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid and other thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors , indicating their potential in the field of material science.
Eigenschaften
IUPAC Name |
5-(2-hydroxyethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S2/c9-4-3-8-15(12,13)6-2-1-5(14-6)7(10)11/h1-2,8-9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZVTJFGRDNADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)

![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)




![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)